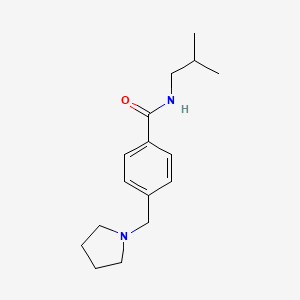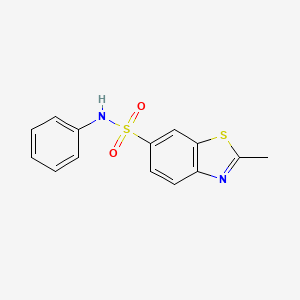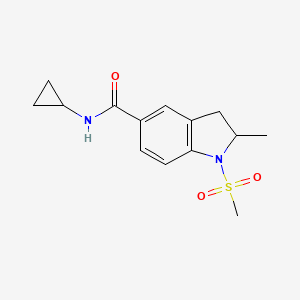
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide
描述
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, also known as IBMP, is a synthetic compound that has been widely studied for its potential effects on the central nervous system. IBMP is a derivative of benzamide and has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
作用机制
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide acts as a competitive antagonist at the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of this receptor, N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide can reduce the effects of dopamine on the brain, which may have therapeutic benefits for certain neurological disorders.
Biochemical and Physiological Effects
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models, including changes in dopamine release and metabolism, as well as alterations in behavior and motor function. These effects may be related to the compound's ability to modulate dopamine receptor activity in the brain.
实验室实验的优点和局限性
One advantage of using N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its high affinity for dopamine receptors, which allows for precise modulation of dopamine activity in the brain. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
未来方向
There are a number of potential future directions for research on N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, including:
1. Investigating the compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine, to better understand its mechanism of action.
2. Examining the potential therapeutic benefits of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide in animal models of addiction and other neurological disorders.
3. Developing more selective dopamine receptor antagonists based on the structure of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, which could have improved therapeutic efficacy and reduced off-target effects.
4. Studying the long-term effects of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide on dopamine receptor function and behavior to better understand its safety profile.
科学研究应用
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide has been used extensively in scientific research to investigate its potential therapeutic effects on various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide can modulate dopamine receptor activity, which may have implications for the treatment of these conditions.
属性
IUPAC Name |
N-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)11-17-16(19)15-7-5-14(6-8-15)12-18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLIKUOBDSMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439068.png)
![3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4439090.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439093.png)
![3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4439098.png)

![N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439110.png)
![N,N-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4439112.png)
![1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine](/img/structure/B4439119.png)
![3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439133.png)
![7-benzyl-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439140.png)


![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)